molecular formula C12H18F3NO5 B13591772 rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]aceticacid

rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]aceticacid

Cat. No.: B13591772
M. Wt: 313.27 g/mol
InChI Key: WBCJCDMARGMSQX-HTQZYQBOSA-N
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Description

rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid: is a complex organic compound featuring a morpholine ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of appropriate amines with epoxides or other electrophiles.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the morpholine ring may facilitate its interaction with biological membranes. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholin-3-yl]acetic acid
  • rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-ethylmorpholin-3-yl]acetic acid

Uniqueness

rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high binding affinity and selectivity.

Properties

Molecular Formula

C12H18F3NO5

Molecular Weight

313.27 g/mol

IUPAC Name

2-[(3R,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid

InChI

InChI=1S/C12H18F3NO5/c1-11(2,3)21-10(19)16-5-8(12(13,14)15)20-6-7(16)4-9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8-/m1/s1

InChI Key

WBCJCDMARGMSQX-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](OC[C@H]1CC(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC1CC(=O)O)C(F)(F)F

Origin of Product

United States

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